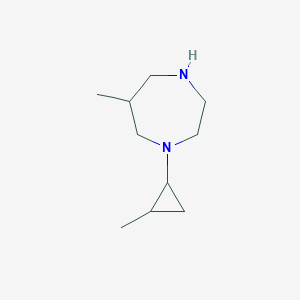
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a cyclic amine with notable structural properties that suggest potential biological activities. This compound's unique configuration, which includes a diazepane ring and a 2-methylcyclopropyl substituent, positions it as an interesting candidate for pharmacological exploration. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2. Its structure can be described as follows:
- Diazepane Ring : A seven-membered ring containing two nitrogen atoms.
- Substituents : A methyl group at the 6-position and a 2-methylcyclopropyl group attached to one of the nitrogen atoms.
This configuration allows for various biochemical interactions, including nucleophilic substitution and complexation with metal ions.
Dopamine Receptor Modulation
Research indicates that compounds similar to this compound may act as partial agonists at dopamine D2/D3 receptors. This activity suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The modulation of these receptors can influence neurotransmitter systems, thereby affecting mood and behavior.
Central Nervous System Effects
Given its structural similarity to other cyclic amines, there is potential for this compound to influence central nervous system (CNS) activity. This could manifest in various pharmacological effects, potentially modulating neurotransmitter release or receptor activity.
Case Studies and Experimental Data
While direct studies on this compound are scarce, related compounds have been extensively studied. Here are some relevant findings from related research:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound A | D2 Agonist | 0.9 nmol/L | |
| Compound B | D3 Agonist | 19 nmol/L | |
| Compound C | Antimicrobial | Varies by pathogen |
These findings illustrate the potential for similar compounds to exhibit significant biological activities.
Molecular Mechanisms
The biological activity of this compound may involve several molecular mechanisms:
- Receptor Binding : Investigating its affinity for dopamine receptors could elucidate its role in CNS effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
- Protein Interactions : Understanding how it interacts with proteins involved in drug metabolism (e.g., cytochrome P450 enzymes) is crucial for assessing its pharmacokinetics and safety profile.
Propiedades
IUPAC Name |
6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8-6-11-3-4-12(7-8)10-5-9(10)2/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJSECWGNSVQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CCNCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














